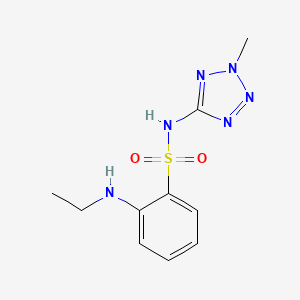
2-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One possible route could be:
Nitration: Starting with benzene, a nitration reaction introduces a nitro group.
Reduction: The nitro group is reduced to an amino group.
Sulfonation: The amino group is then sulfonated to introduce the sulfonamide functionality.
Tetrazole Formation: The tetrazole ring is formed through a cyclization reaction involving appropriate precursors.
Ethylation: Finally, the ethylamino group is introduced via an alkylation reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Employing techniques like crystallization, distillation, or chromatography for purification.
化学反応の分析
Types of Reactions
2-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamide group or the tetrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the tetrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene or tetrazole rings.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial agent or in drug development.
Industry: Use in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 2-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The tetrazole ring may interact with specific molecular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Tetrazole Derivatives: Compounds containing the tetrazole ring, used in various pharmaceutical applications.
Ethylamino Compounds: Organic compounds with an ethylamino group, used in drug synthesis.
Uniqueness
2-(ethylamino)-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both a sulfonamide and a tetrazole ring could enhance its potential as a versatile compound in scientific research and industrial applications.
特性
分子式 |
C10H14N6O2S |
|---|---|
分子量 |
282.33 g/mol |
IUPAC名 |
2-(ethylamino)-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N6O2S/c1-3-11-8-6-4-5-7-9(8)19(17,18)14-10-12-15-16(2)13-10/h4-7,11H,3H2,1-2H3,(H,13,14) |
InChIキー |
CWMQCFLOESFCLB-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC=C1S(=O)(=O)NC2=NN(N=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)
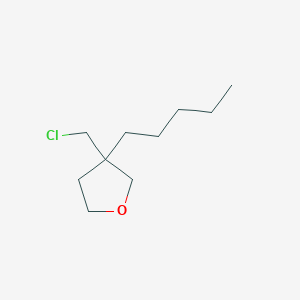
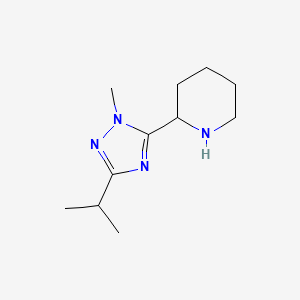
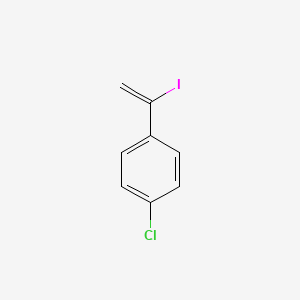
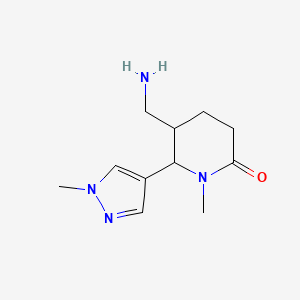
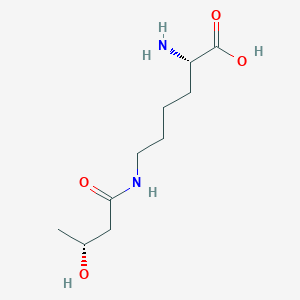

![6-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13642090.png)
![tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13642091.png)

